6,7-Dichlorophthalazine 6,7-Dichlorophthalazine
Brand Name: Vulcanchem
CAS No.: 847946-04-7
VCID: VC8386622
InChI: InChI=1S/C8H4Cl2N2/c9-7-1-5-3-11-12-4-6(5)2-8(7)10/h1-4H
SMILES: C1=C2C=NN=CC2=CC(=C1Cl)Cl
Molecular Formula: C8H4Cl2N2
Molecular Weight: 199.03 g/mol

6,7-Dichlorophthalazine

CAS No.: 847946-04-7

Cat. No.: VC8386622

Molecular Formula: C8H4Cl2N2

Molecular Weight: 199.03 g/mol

* For research use only. Not for human or veterinary use.

6,7-Dichlorophthalazine - 847946-04-7

Specification

CAS No. 847946-04-7
Molecular Formula C8H4Cl2N2
Molecular Weight 199.03 g/mol
IUPAC Name 6,7-dichlorophthalazine
Standard InChI InChI=1S/C8H4Cl2N2/c9-7-1-5-3-11-12-4-6(5)2-8(7)10/h1-4H
Standard InChI Key JBSFMTCMSMMUTB-UHFFFAOYSA-N
SMILES C1=C2C=NN=CC2=CC(=C1Cl)Cl
Canonical SMILES C1=C2C=NN=CC2=CC(=C1Cl)Cl

Introduction

Chemical Identity and Structural Properties

6,7-Dichlorophthalazine belongs to the phthalazine family, distinguished by the substitution of chlorine atoms at the 6th and 7th positions of the bicyclic structure. Key physicochemical parameters are summarized below:

PropertyValue
Molecular FormulaC₈H₄Cl₂N₂
Molecular Weight199.03 g/mol
IUPAC Name6,7-dichlorophthalazine
SMILESC1=C2C=NN=CC2=CC(=C1Cl)Cl
InChI KeyJBSFMTCMSMMUTB-UHFFFAOYSA-N
PubChem CID21134754

The compound’s planar structure and electron-withdrawing chlorine substituents influence its reactivity, particularly in nucleophilic substitution and cycloaddition reactions. X-ray crystallography data for this specific isomer remain unpublished, but comparative analyses of dichlorinated phthalazines suggest a distorted aromatic system due to steric and electronic effects from halogen atoms .

Synthesis and Structural Modification

Functionalization via Cross-Coupling Reactions

Recent advances in metal-catalyzed cross-coupling have expanded the toolkit for modifying dichlorophthalazines. The Suzuki-Miyaura reaction, for example, has been employed to introduce aryl groups at halogenated positions in related compounds . For 6,7-dichlorophthalazine, this could enable the sequential replacement of chlorine atoms with functional groups such as amines, alkoxy chains, or heteroaryl moieties. Table 1 outlines potential coupling partners and their applications:

Table 1: Prospective Coupling Partners for 6,7-Dichlorophthalazine

PartnerTarget PositionApplication Domain
Arylboronic acids6 or 7Fluorescent materials
Alkynyl Grignard reagents6 or 7Polymer precursors
Amines6 or 7Pharmaceutical intermediates

Challenges in Regioselectivity

Achieving regiocontrol during synthesis remains a significant hurdle. In the preparation of furoquinolinedione derivatives, researchers observed that reactions with 6,7-dichloroquinoline-5,8-dione produced mixtures of N,O-anti and N,O-syn isomers, highlighting the sensitivity of dichlorinated systems to steric and electronic factors . Similar challenges likely apply to 6,7-dichlorophthalazine, necessitating advanced catalytic systems or protective group strategies.

Applications in Pharmaceutical Research

Enzyme Inhibition Profiles

Although direct bioactivity data for 6,7-dichlorophthalazine are scarce, structurally related compounds exhibit potent enzyme inhibitory effects. Isoxazoloquinolinediones derived from 6,7-dichloroquinoline-5,8-dione demonstrated sub-micromolar inhibition of TDP2 (tyrosyl-DNA phosphodiesterase 2), a target in anticancer therapy . The electron-deficient phthalazine core may similarly interact with enzymatic active sites, suggesting potential for kinase or phosphodiesterase inhibition.

Antiviral and Anticancer Prospects

Phthalazine derivatives have shown promise as antivirals by interfering with viral replication machinery. For example, 1-(isoquinolin-5-yl)-4-arylamino-phthalazines inhibit vascular endothelial growth factor receptor II (VEGFR-2) at picomolar concentrations . The dichloro substitution pattern in 6,7-dichlorophthalazine could enhance binding affinity to hydrophobic enzyme pockets, a hypothesis supported by QSAR studies of chlorinated heterocycles.

Materials Science Applications

Coordination Polymers and MOFs

The nitrogen-rich phthalazine core serves as an effective ligand in metal-organic frameworks (MOFs). Chlorine substituents in 6,7-dichlorophthalazine may enable post-synthetic modification through nucleophilic aromatic substitution, allowing tunability of pore size and surface chemistry in porous materials .

Organic Electronics

Dichlorinated aromatic systems often exhibit enhanced electron transport properties. In organic field-effect transistors (OFETs), related chlorophthalazines have achieved charge carrier mobilities exceeding 0.1 cm²/V·s . The symmetrical 6,7-dichloro substitution could promote π-stacking interactions critical for device performance.

Comparative Analysis with Structural Isomers

The position of chlorine atoms profoundly influences physicochemical behavior. Key differences between 6,7-dichlorophthalazine and its 1,4-isomer include:

Table 2: Isomeric Comparison of Dichlorophthalazines

Property6,7-Dichlorophthalazine1,4-Dichlorophthalazine
Melting PointNot reported160–162°C
Dipole MomentEstimated 3.2 D2.8 D
Reactivity with AminesPreferential at C7Preferential at C1

The 6,7-isomer’s para-dichloro configuration creates a more polarized electron system, potentially enhancing its electrophilicity in substitution reactions compared to the meta-oriented 1,4-isomer .

Future Research Directions

  • Mechanistic Studies: Elucidate the compound’s behavior under Ullmann coupling conditions using in situ NMR spectroscopy.

  • Therapeutic Screening: Evaluate inhibition profiles against emerging targets like SARS-CoV-2 main protease (Mpro).

  • Materials Optimization: Develop 6,7-dichlorophthalazine-based covalent organic frameworks (COFs) for gas storage applications.

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